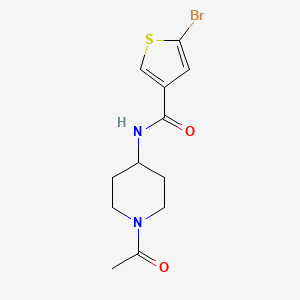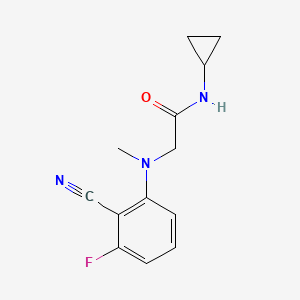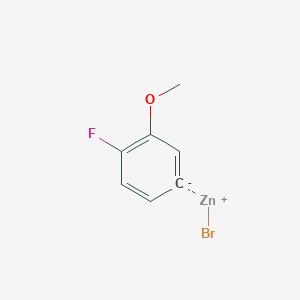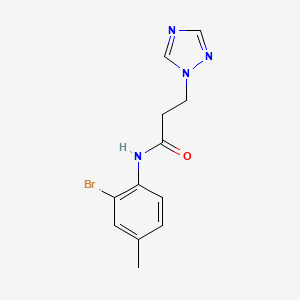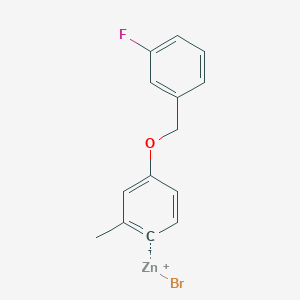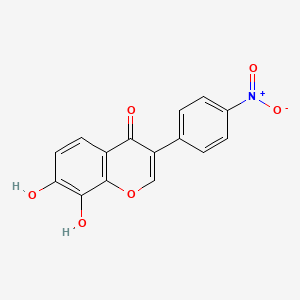
7,8-Dihydroxy-3-(4-nitrophenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydroxy-3-(4-nitrophenyl)chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of hydroxyl and nitro groups in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-3-(4-nitrophenyl)chromen-4-one typically involves the condensation of appropriate phenolic and nitroaromatic precursors under controlled conditions. One common method includes the reaction of 7,8-dihydroxy-4H-chromen-4-one with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dihydroxy-3-(4-nitrophenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The biological activity of 7,8-Dihydroxy-3-(4-nitrophenyl)chromen-4-one is attributed to its ability to interact with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the nitro group can undergo bioreduction to form reactive intermediates. These interactions can modulate cellular pathways involved in oxidative stress, inflammation, and cell proliferation .
Comparación Con Compuestos Similares
- 7,8-Dihydroxy-2-phenyl-4H-chromen-4-one
- 5,7-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one
Comparison: While these compounds share a similar chromen-4-one core, the presence and position of substituents like hydroxyl and nitro groups significantly influence their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H9NO6 |
|---|---|
Peso molecular |
299.23 g/mol |
Nombre IUPAC |
7,8-dihydroxy-3-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9NO6/c17-12-6-5-10-13(18)11(7-22-15(10)14(12)19)8-1-3-9(4-2-8)16(20)21/h1-7,17,19H |
Clave InChI |
UVNAKQKRGANHMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


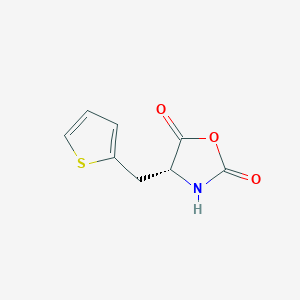
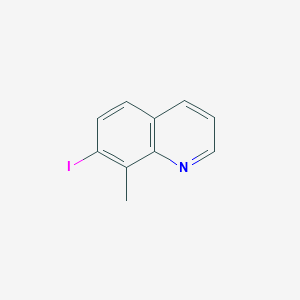

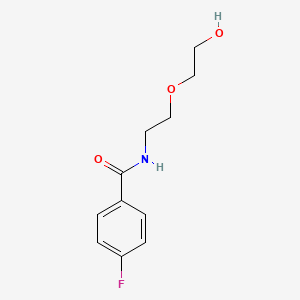

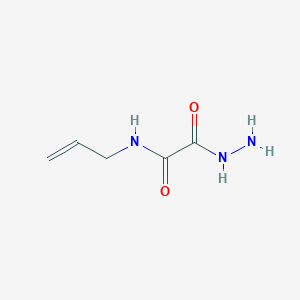
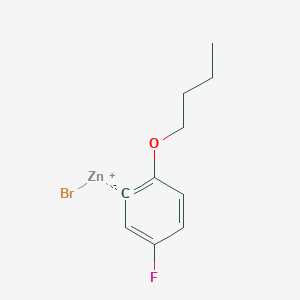
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B14895846.png)
